1,2,5-Oxadiazol-3-amine, 4,4'-(1H-1,2,4-triazole-3,5-diyl)bis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,5-Oxadiazol-3-amine, 4,4’-(1H-1,2,4-triazole-3,5-diyl)bis- is a heterocyclic compound that has garnered significant interest in the fields of chemistry and materials science. This compound is known for its unique structural properties, which make it a valuable candidate for various applications, including energetic materials and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,5-oxadiazol-3-amine, 4,4’-(1H-1,2,4-triazole-3,5-diyl)bis- typically involves the reaction of 3,4-bis(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole with gaseous ammonia in toluene at low temperatures (0–5°C). The reaction mixture is stirred for an hour, followed by purification through flash column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1,2,5-Oxadiazol-3-amine, 4,4’-(1H-1,2,4-triazole-3,5-diyl)bis- undergoes various chemical reactions, including:
Oxidation: Partial oxidation using hydrogen peroxide in concentrated sulfuric acid.
Reduction: Reduction reactions involving common reducing agents.
Substitution: Nucleophilic substitution reactions with different nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) in concentrated sulfuric acid (H₂SO₄).
Reduction: Common reducing agents such as sodium borohydride (NaBH₄).
Substitution: Various nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions include derivatives of the original compound with modified functional groups, which can be further utilized in various applications .
Scientific Research Applications
1,2,5-Oxadiazol-3-amine, 4,4’-(1H-1,2,4-triazole-3,5-diyl)bis- has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antiproliferative effects.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the development of energetic materials and other industrial applications.
Mechanism of Action
The mechanism of action of 1,2,5-oxadiazol-3-amine, 4,4’-(1H-1,2,4-triazole-3,5-diyl)bis- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and proteins, modulating their activity and leading to the desired biological or chemical effects .
Comparison with Similar Compounds
Similar Compounds
3,4-Bis(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole: Known for its high density and low melting point, used as an energetic material.
3,5-Bis(4-nitrofurazan-3-yl)-1,2,4-oxadiazole: Exhibits good thermal stability and high density, used in energetic materials.
Uniqueness
1,2,5-Oxadiazol-3-amine, 4,4’-(1H-1,2,4-triazole-3,5-diyl)bis- stands out due to its unique combination of oxadiazole and triazole rings, which confer distinct chemical and physical properties, making it suitable for a variety of applications .
Properties
CAS No. |
246048-66-8 |
---|---|
Molecular Formula |
C6H5N9O2 |
Molecular Weight |
235.16 g/mol |
IUPAC Name |
4-[3-(4-amino-1,2,5-oxadiazol-3-yl)-1H-1,2,4-triazol-5-yl]-1,2,5-oxadiazol-3-amine |
InChI |
InChI=1S/C6H5N9O2/c7-3-1(12-16-14-3)5-9-6(11-10-5)2-4(8)15-17-13-2/h(H2,7,14)(H2,8,15)(H,9,10,11) |
InChI Key |
FRGIXFDKYSYJKD-UHFFFAOYSA-N |
Canonical SMILES |
C1(=NON=C1N)C2=NC(=NN2)C3=NON=C3N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.